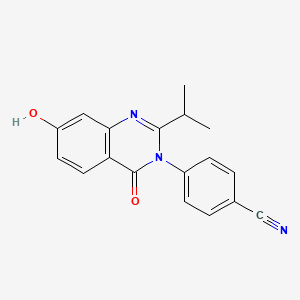

4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile

Vue d'ensemble

Description

Vanilloid receptor antagonist 1, also known as 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile, is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a nonselective cation channel that plays a crucial role in the detection and regulation of body temperature, as well as in the sensation of pain and heat. The inhibition of TRPV1 by vanilloid receptor antagonist 1 has significant implications in pain management and various neurological disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of vanilloid receptor antagonist 1 typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method includes the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization to form the quinazolinone structure.

Industrial Production Methods: Industrial production of vanilloid receptor antagonist 1 may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: Vanilloid receptor antagonist 1 undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Primary amines.

Substitution: Halogenated aromatic compounds.

Applications De Recherche Scientifique

Overview

4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-YL)benzonitrile, commonly referred to as Vanilloid receptor antagonist 1 or Libvatrep, is a chemical compound with significant pharmacological properties. Its molecular formula is and it has been primarily studied for its role as a selective antagonist of the TRPV1 (transient receptor potential vanilloid 1) receptor. This receptor is involved in pain perception and inflammatory processes, making this compound a candidate for various therapeutic applications.

Pain Management

Vanilloid receptor antagonist 1 has been investigated for its potential in managing pain, particularly neuropathic pain. Research indicates that TRPV1 antagonists can alleviate pain by inhibiting the activation of sensory neurons that transmit pain signals. Studies have shown that this compound effectively reduces pain responses in animal models, suggesting its utility in treating conditions like chronic pain syndromes and inflammatory pain disorders .

Ocular Applications

Recent patent filings have highlighted the use of this compound in formulations aimed at treating ocular conditions such as dry eye disease and ocular hyperemia. The compound's mechanism involves reducing inflammation and providing relief from discomfort associated with these conditions . Clinical trials are ongoing to evaluate its efficacy and safety in human subjects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various studies. By blocking TRPV1, it may help reduce the release of pro-inflammatory mediators, thus offering a therapeutic avenue for diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune conditions .

Case Study 1: Pain Management in Neuropathic Pain

A study published in a peer-reviewed journal demonstrated that administration of Vanilloid receptor antagonist 1 significantly reduced mechanical allodynia in diabetic neuropathic pain models. The results indicated a decrease in pain sensitivity and an increase in pain threshold, supporting its potential use in clinical settings for neuropathic pain relief .

Case Study 2: Treatment of Dry Eye Disease

In a controlled trial involving patients with moderate to severe dry eye disease, formulations containing this compound showed promise in reducing symptoms such as dryness and discomfort. The study reported statistically significant improvements compared to placebo groups, indicating its potential as a therapeutic agent for ocular surface diseases .

Mécanisme D'action

Vanilloid receptor antagonist 1 exerts its effects by binding to the TRPV1 receptor, thereby inhibiting its activation. TRPV1 is activated by various stimuli, including high temperatures, acidic conditions, and capsaicin. By blocking this receptor, vanilloid receptor antagonist 1 prevents the influx of cations, which in turn reduces the sensation of pain and heat. The molecular targets include the ion channel domains of TRPV1, and the pathways involved are primarily related to nociception and pain modulation .

Comparaison Avec Des Composés Similaires

Vanilloid receptor antagonist 1 is unique in its high potency and selectivity for the TRPV1 receptor. Similar compounds include:

Capsazepine: The first competitive vanilloid antagonist, less potent compared to vanilloid receptor antagonist 1.

SB-366791: Another TRPV1 antagonist with different structural features.

AMG 517: A potent TRPV1 antagonist with a different chemical scaffold.

Vanilloid receptor antagonist 1 stands out due to its specific structural features that confer high affinity and selectivity for TRPV1, making it a valuable compound in both research and therapeutic contexts.

Activité Biologique

4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile, also known as Libvatrep, is a compound of significant interest due to its biological activities, particularly as a vanilloid receptor antagonist. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of Libvatrep is C18H15N3O2, with a molecular weight of approximately 297.33 g/mol. Its structure features a quinazolinone moiety linked to a benzonitrile group, which contributes to its biological activity.

Biological Activity Overview

Libvatrep has been identified as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1), which plays a crucial role in pain perception and inflammatory responses. The inhibition of TRPV1 can lead to analgesic effects, making this compound a candidate for treating various pain conditions.

Key Findings:

- Pain Management : Libvatrep has shown efficacy in reducing pain associated with conditions such as dry eye disease and ocular hyperemia. Formulations containing this compound are being explored for their potential in treating these conditions by alleviating symptoms related to ocular discomfort and inflammation .

- Inhibition of TRPV1 : Research indicates that Libvatrep acts by blocking TRPV1 channels, which are activated by capsaicin and involved in nociceptive signaling. By inhibiting these channels, the compound can reduce pain signaling pathways .

- Selectivity and Potency : Studies have demonstrated that Libvatrep exhibits a high degree of selectivity for TRPV1 over other ion channels, which is critical for minimizing side effects typically associated with broader-spectrum analgesics .

The mechanism through which Libvatrep exerts its biological effects involves:

- TRPV1 Antagonism : By binding to the TRPV1 receptor, Libvatrep prevents the receptor from becoming activated by endogenous ligands or external stimuli such as heat and capsaicin.

- Reduction in Calcium Influx : The blockade of TRPV1 results in decreased calcium influx into neurons, leading to reduced neuronal excitability and lower pain transmission .

Case Studies and Research Findings

Several studies have investigated the efficacy of Libvatrep in clinical settings:

Propriétés

IUPAC Name |

4-(7-hydroxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-11(2)17-20-16-9-14(22)7-8-15(16)18(23)21(17)13-5-3-12(10-19)4-6-13/h3-9,11,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPXRFIBKKSHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871814-52-7 | |

| Record name | Libvatrep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871814527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LIBVATREP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8B801TZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.